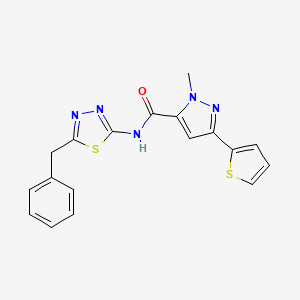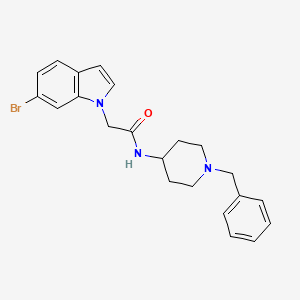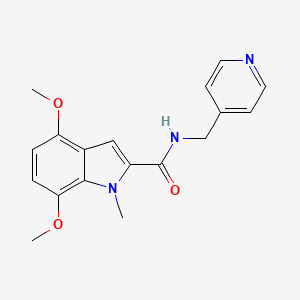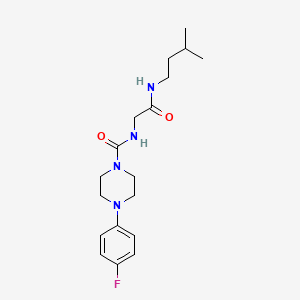![molecular formula C23H23N3O3 B11002186 N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B11002186.png)
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-インドール-3-イル)-2-フェニルエチル]-3-(3-メトキシ-1,2-オキサゾール-5-イル)プロパンアミドは、そのユニークな構造的特性と潜在的な用途により、様々な科学研究分野で関心を集めている合成有機化合物です。この化合物は、インドール部分、フェニルエチル基、およびオキサゾール環を特徴とし、化学および生物学的研究のための汎用性の高い分子となっています。
2. 製法
合成経路と反応条件: N-[2-(1H-インドール-3-イル)-2-フェニルエチル]-3-(3-メトキシ-1,2-オキサゾール-5-イル)プロパンアミドの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、インドール誘導体から始め、フリーデル・クラフツアシル化によってフェニルエチル基を導入することです。その後、適切な前駆体を用いた環化反応によってオキサゾール環を形成します。最後のステップは、制御された条件下でアミド化反応によってプロパンアミド結合を形成することです。
工業生産方法: この化合物の工業生産には、規模、収率、純度のために合成経路を最適化することが含まれる場合があります。これには、自動化反応器の使用、反応条件の高スループットスクリーニング、クロマトグラフィーや結晶化などの精製技術が含まれることがよくあります。
反応の種類:
酸化: この化合物は、特にインドール部分で酸化反応を起こす可能性があり、様々な酸化誘導体の生成につながります。
還元: 還元反応は、オキサゾール環またはアミド結合を標的にすることができ、化合物の還元型をもたらします。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬は、酸性または塩基性環境などの様々な条件下で使用されます。
主要生成物: これらの反応から形成される主要生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化は水酸化またはケトン誘導体を生成する可能性があり、一方、置換反応はアルキル、アリール、または他の官能基を導入することができます。
4. 科学研究への応用
N-[2-(1H-インドール-3-イル)-2-フェニルエチル]-3-(3-メトキシ-1,2-オキサゾール-5-イル)プロパンアミドは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、および反応機構研究におけるプローブとして使用されます。
生物学: 細胞経路やプロセスへの影響を有する生物活性化合物としての可能性について調査されています。
医学: 抗炎症剤や抗がん剤としての役割を含む、様々な疾患の治療における治療の可能性について探求されています。
産業: 新素材の開発や特殊化学品の合成における前駆体として利用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a Friedel-Crafts acylation to introduce the phenylethyl group. The oxazole ring is then formed through a cyclization reaction involving appropriate precursors. The final step involves the formation of the propanamide linkage through amidation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the amide linkage, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
科学的研究の応用
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: Investigated for its potential as a bioactive compound with effects on cellular pathways and processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
N-[2-(1H-インドール-3-イル)-2-フェニルエチル]-3-(3-メトキシ-1,2-オキサゾール-5-イル)プロパンアミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。インドール部分は、様々な受容体や酵素と相互作用し、それらの活性を調節することが知られています。フェニルエチル基は、化合物の結合親和性と特異性を高める可能性があり、一方、オキサゾール環は安定性と反応性に寄与する可能性があります。これらの相互作用は、細胞シグナル伝達経路、遺伝子発現、および代謝過程の変化につながる可能性があります。
類似化合物:
- N-[2-(1H-インドール-3-イル)-2-フェニルエチル]アセトアミド
- N-[2-(1H-インドール-3-イル)-2-フェニルエチル]-3-(3-メチル-1,2-オキサゾール-5-イル)プロパンアミド
- N-[2-(1H-インドール-3-イル)-2-フェニルエチル]-3-(3-クロロ-1,2-オキサゾール-5-イル)プロパンアミド
比較: これらの類似化合物と比較して、N-[2-(1H-インドール-3-イル)-2-フェニルエチル]-3-(3-メトキシ-1,2-オキサゾール-5-イル)プロパンアミドは、オキサゾール環にメトキシ基が存在することで際立っています。この官能基は、化合物の電子特性、反応性、および生物学的標的との相互作用に影響を与え、様々な用途における有効性と選択性を高める可能性があります。
類似化合物との比較
- N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide
- N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methyl-1,2-oxazol-5-yl)propanamide
- N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-chloro-1,2-oxazol-5-yl)propanamide
Comparison: Compared to these similar compounds, N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide stands out due to the presence of the methoxy group on the oxazole ring. This functional group can influence the compound’s electronic properties, reactivity, and interaction with biological targets, potentially enhancing its efficacy and selectivity in various applications.
特性
分子式 |
C23H23N3O3 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C23H23N3O3/c1-28-23-13-17(29-26-23)11-12-22(27)25-14-19(16-7-3-2-4-8-16)20-15-24-21-10-6-5-9-18(20)21/h2-10,13,15,19,24H,11-12,14H2,1H3,(H,25,27) |
InChIキー |
SVAUAIZDSMENJW-UHFFFAOYSA-N |
正規SMILES |
COC1=NOC(=C1)CCC(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B11002103.png)


![2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B11002111.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide](/img/structure/B11002113.png)
![N-[3-(4-Fluorophenyl)-3-(furan-2-YL)propyl]-2-[4-(1H-pyrrol-1-YL)oxan-4-YL]acetamide](/img/structure/B11002119.png)


![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B11002132.png)
![2'-cyclohexyl-1'-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11002150.png)

methanone](/img/structure/B11002162.png)
![N-(1,3-benzothiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11002176.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B11002184.png)
